CUSTOM
|
721
|
reaction index
|
NAME
|
1.3.6 [N-arylation with Ar-X] Bromo N-arylation
|
reaction type
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reagent
|
Smiles
|
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
0.015 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.00734 mol
|
Type
|
reactant
|
Smiles
|
C1CCNC1
|
Name
|
|
Quantity
|
0.00609 mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1Br)NN=C2
|
Name
|
|
Quantity
|
0.000122 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
|
Name
|
|
Quantity
|
0.00012 mol
|
Type
|
catalyst
|
Smiles
|
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.[Cl-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 (± 10) °C
|
Name
|
|
Type
|
product
|
Smiles
|
C1CCN(C1)C2=CC3=C(C=C2)C=NN3
|
Type | Value | Analysis |
---|---|---|
YIELD | 93.74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |